N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
Description
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. This scaffold is substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 1 with an N-benzyl-N-ethylacetamide moiety.
Propriétés
Numéro CAS |
1260630-22-5 |
|---|---|
Formule moléculaire |
C23H23N3O3S2 |
Poids moléculaire |
453.58 |
Nom IUPAC |
N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3 |
Clé InChI |
UKMXABVNTVOBQA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The molecular formula for N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is with a molecular weight of 462.6 g/mol. The compound features a complex structure that includes a thiophene moiety and a thieno[3,2-d]pyrimidine core.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the pyrimidine family. For instance:
- Synthesis and Testing : A study synthesized various benzothio derivatives and evaluated their antibacterial activities against several strains. Compounds similar to N-benzyl derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Activity (Zone of Inhibition) | Bacteria Tested |
|---|---|---|
| N-benzyl derivative A | 20 mm | Staphylococcus aureus |
| N-benzyl derivative B | 18 mm | Escherichia coli |
| N-benzyl derivative C | 22 mm | Pseudomonas aeruginosa |
3. Anticancer Activity
The anticancer potential of N-benzyl derivatives has been explored through various in vitro studies:
- Cell Line Studies : The compound was tested against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The MTT assay indicated a significant reduction in cell viability at certain concentrations .
| Cell Line | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| HT29 | 25 | 85 |
| DU145 | 30 | 80 |
The mechanism by which N-benzyl derivatives exert their biological effects may involve:
- Inhibition of Enzymatic Activity : Molecular docking studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation, such as EGFR .
5. Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study on Antibacterial Efficacy : A compound structurally related to N-benzyl derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
- Case Study on Anticancer Properties : Another study reported that a related thieno[3,2-d]pyrimidine exhibited selective cytotoxicity towards cancer cells while sparing normal cells, underscoring the therapeutic potential of this class of compounds .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules with pyrimidine, triazine, or sulfonamide cores. Key differences lie in the heterocyclic systems, substitution patterns, and functional groups, which influence physicochemical properties and biological activity.
Table 1: Comparative Analysis of Structural Analogues
Key Structural Differences
- Core Heterocycle: The target compound’s thieno[3,2-d]pyrimidine core (aromatic, rigid) contrasts with tetrahydropyrimidines (partially saturated, flexible) in and dihydropyrimidines in . The sulfur atom in the thiophene ring enhances lipophilicity compared to oxygen or nitrogen-based cores . ’s triazine-sulfonamide hybrids exhibit distinct electronic profiles due to the electron-deficient triazine ring .
- Substituent Effects: The 2-(thiophen-2-yl)ethyl group in the target compound may enhance π-π stacking interactions compared to benzyl () or trifluoromethylbenzothiazole () groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidine derivatives. Key steps include:
- Cyclization : Use of nitroarenes or nitroalkenes with palladium catalysts and formic acid derivatives as CO surrogates for reductive cyclization .
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .
- Purity Control : Analytical HPLC (≥95% purity) and spectroscopic validation (NMR, FT-IR) to confirm structural integrity .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) graph-set patterns in analogous thieno-pyrimidines) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, especially for the thiophen-2-yl ethyl group and acetamide backbone .
- Computational Modeling : DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement studies .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of thieno-pyrimidine analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like cell line passage number or assay conditions .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing thiophen-2-yl with phenyl groups) to isolate pharmacophoric elements .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) to increase bioavailability .
- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., acetamide hydrolysis) and guide deuteration or fluorination .
- Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent modification to balance lipophilicity and polar surface area .
Q. How can computational methods guide the design of more potent analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., thiophen-2-yl vs. furan-2-yl) .
- ADMET Prediction : SwissADME or pkCSM to forecast absorption, toxicity, and metabolic pathways .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar thieno-pyrimidine derivatives?
- Methodological Answer :
- Reaction Conditions : Compare solvent polarity (e.g., DMF vs. dichloromethane), temperature (room temp vs. reflux), and catalyst loading .
- Intermediate Stability : Monitor intermediates (e.g., nitroalkenes) via LC-MS to detect degradation pathways .
- Scale-Up Challenges : Assess mixing efficiency and heat transfer in larger batches, which may reduce yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
